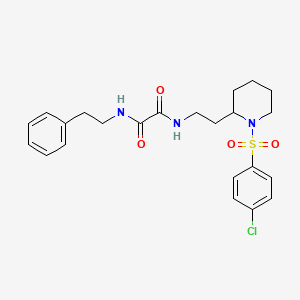
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest in pharmacological research, particularly due to its potential therapeutic applications in treating various neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a sulfonamide group, and an oxalamide moiety. Its molecular formula is C19H29ClN4O4S, with a molecular weight of approximately 445.0 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from appropriate precursors.
- Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is accomplished using sulfonyl chloride under controlled conditions.
- Alkylation : An ethyl group is added via alkylation reactions.
- Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride and an amine to yield the desired oxalamide structure.
Pharmacological Properties
The biological activity of this compound has been evaluated through various studies focusing on its interaction with neurotransmitter systems and other biological targets:
- Neurotransmission Modulation : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs) and ion channels, indicating potential applications in treating central nervous system disorders.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating Alzheimer's disease .
Antibacterial Activity
In addition to its neurological applications, this compound has shown antibacterial properties. Studies have reported moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Weak to moderate |
These findings suggest a multifaceted pharmacological profile that could be leveraged for both antibacterial and neuropharmacological applications .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that:
- Interaction with Receptors : The compound's structural features allow it to bind effectively to various receptors involved in mood regulation and neurotransmission.
- Enzyme Interaction : The sulfonamide moiety may contribute to its enzyme inhibitory effects, impacting metabolic pathways crucial for bacterial survival and neurotransmission .
Case Studies
Research focusing on the therapeutic applications of compounds similar to this compound has highlighted several case studies:
- Alzheimer’s Disease Models : In vitro studies have shown that compounds with similar piperidine structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting AChE and modulating glutamate receptors.
- Antimicrobial Efficacy : Clinical trials assessing the antibacterial efficacy of piperidine derivatives have reported promising results against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUFBWHXUTCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













